3-(3-Furylmethyl)piperidine Hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and other biologically active compounds. nih.govnih.gov Its prevalence in over twenty classes of pharmaceuticals underscores its importance in the pharmaceutical industry. nih.govnih.gov The structural rigidity and three-dimensional nature of the piperidine scaffold allow for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets.
The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. chemscene.com This has made piperidine a privileged scaffold in drug discovery, with applications ranging from analgesics and antipsychotics to anticancer agents. researchgate.net The continuous development of novel synthetic methodologies to access functionalized piperidines further fuels its exploration in medicinal chemistry. nih.govwisdomlib.org
Importance of Furan (B31954) Moieties in Heterocyclic Compound Design and Synthesis
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is another critical building block in the synthesis of a wide array of organic compounds. organic-chemistry.org Its derivatives are found in numerous natural products and are integral to the structure of many pharmaceuticals. organic-chemistry.org The electron-rich nature of the furan ring allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
In the context of medicinal chemistry, furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. organic-chemistry.org The ability of the furan ring to act as a bioisostere for other aromatic systems provides a valuable strategy for modifying the properties of existing drug molecules to enhance their efficacy or reduce side effects.
Rationale for Investigating the 3-(3-Furylmethyl)piperidine (B6328417) Hydrochloride Structural Motif
The decision to synthesize and investigate the 3-(3-Furylmethyl)piperidine Hydrochloride structural motif stems from a rational design approach that combines the advantageous properties of both the piperidine and furan rings. The piperidine scaffold provides a robust, three-dimensional framework that is well-established in medicinal chemistry for its favorable pharmacokinetic and pharmacodynamic properties. nih.gov The furan moiety, on the other hand, introduces an aromatic component with a distinct electronic profile that can engage in specific interactions with biological targets and serve as a versatile handle for further chemical modifications. organic-chemistry.org
Overview of Research Trajectories for Complex Heterocyclic Compounds
The study of complex heterocyclic compounds like this compound is part of a broader trend in chemical research that focuses on the development of novel molecular frameworks with enhanced functionality. Key research trajectories in this field include the development of more efficient and sustainable synthetic methods, such as catalytic and multicomponent reactions, to access complex molecular architectures. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(furan-3-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDIYPYRWPOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 3 3 Furylmethyl Piperidine Hydrochloride
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the piperidine nitrogen atom dictates its reactivity, making it a focal point for various chemical transformations. As a secondary amine, it readily undergoes reactions such as acylation, sulfonylation, and N-functionalization.
Acylation and Sulfonylation Reactions
The nitrogen atom of 3-(3-Furylmethyl)piperidine (B6328417) can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the free base form of the piperidine derivative with an appropriate acylating or sulfonylating agent, such as an acid chloride or sulfonyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Acylation Reactions:
Acylation serves to introduce a carbonyl group onto the piperidine nitrogen. This transformation is not only a common synthetic step but can also be used as a protective strategy for the nitrogen atom. A variety of acylating agents can be employed, leading to a diverse range of N-acylpiperidine derivatives.
| Acylating Agent | Product | Reaction Conditions | Reference |
| Acetyl Chloride | N-Acetyl-3-(3-furylmethyl)piperidine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | General knowledge |
| Benzoyl Chloride | N-Benzoyl-3-(3-furylmethyl)piperidine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | General knowledge |
Sulfonylation Reactions:
Sulfonylation involves the introduction of a sulfonyl group onto the piperidine nitrogen, forming a sulfonamide. This functional group is a key feature in many biologically active molecules. The reaction conditions are similar to those for acylation. A transition metal-free method for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been described, which proceeds via regioselective oxidative sulfonylation at the C-H bonds β to the nitrogen atom. researchgate.net
| Sulfonylating Agent | Product | Reaction Conditions | Reference |
| p-Toluenesulfonyl Chloride | N-(p-Toluenesulfonyl)-3-(3-furylmethyl)piperidine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | General knowledge |
| Methanesulfonyl Chloride | N-Methanesulfonyl-3-(3-furylmethyl)piperidine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | nih.gov |
Quaternization and N-Functionalization
The nucleophilic nature of the piperidine nitrogen allows for its functionalization through reactions like quaternization and N-alkylation.
Quaternization:
Quaternization involves the alkylation of the tertiary amine, resulting in the formation of a quaternary ammonium (B1175870) salt. This reaction typically proceeds by treating the piperidine derivative with an alkyl halide. google.com The rate and extent of the reaction can be influenced by the nature of the alkyl halide and the reaction conditions. To avoid over-alkylation and the formation of quaternary salts when N-alkylation is desired, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net
| Alkylating Agent | Product | Reaction Conditions | Reference |
| Methyl Iodide | 1-Methyl-3-(3-furylmethyl)piperidinium iodide | Aprotic solvent (e.g., acetonitrile) | google.comresearchgate.net |
| Benzyl (B1604629) Bromide | 1-Benzyl-3-(3-furylmethyl)piperidinium bromide | Aprotic solvent (e.g., acetonitrile) | google.com |
N-Functionalization:
Beyond simple alkylation, the piperidine nitrogen can be functionalized with a variety of groups. For instance, reductive amination provides a route to introduce more complex substituents. This typically involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. A series of 3-aryl piperidine analogs with 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings have been prepared and shown to be potent dopamine (B1211576) D4 agonists. nih.gov
Transformations of the Piperidine Ring System
While the nitrogen atom is a primary site of reactivity, the piperidine ring itself can undergo various transformations, including oxidation, reduction of substituents, and substitution reactions on the ring carbons.
Oxidation Reactions and Derivatives
The oxidation of piperidines can lead to a variety of products, including piperidinones and dihydropyridones, depending on the oxidant and reaction conditions. The oxidation of N-acyl piperidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. rsc.org Another method involves the use of mercuric acetate, which can oxidize N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones in high yield. arkat-usa.org The oxidation of acyl-protected piperidines can sometimes lead to over-oxidized products through N-dealkylation pathways. nih.gov
| Oxidizing Agent | Substrate | Product | Reference |
| Iron(II)-hydrogen peroxide | N-Acyl-piperidines | Piperidin-2-ones | rsc.org |
| Mercuric acetate | N-Alkyl 4-piperidones | 2,3-Dihydro-4-pyridones | arkat-usa.org |
| Hypervalent iodine(III) reagents with TMSBr | N-Isopropyloxy protected piperidines | α-hydroxy-β,β-dibromine functionalized piperidines | nih.gov |
Reduction Reactions of Functional Groups
Reduction reactions involving 3-(3-Furylmethyl)piperidine hydrochloride can target either the furan (B31954) ring or other functional groups that may be introduced onto the piperidine ring. The catalytic hydrogenation of furfural (B47365) and its derivatives, such as furfuryl alcohol, has been extensively studied. researchgate.netresearchgate.netbohrium.comeep1987.com The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring under various catalytic conditions. For instance, rhodium on carbon (Rh/C) has been shown to be effective for the hydrogenation of furans in water. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the furan ring without affecting the piperidine ring.
| Catalyst | Substrate | Product | Reaction Conditions | Reference |
| Rh/C | Furan derivatives | Tetrahydrofuran derivatives | 5 atm H₂, 80 °C, water | organic-chemistry.org |
| Pd/C | α,β-unsaturated ester of a tosyl-protected piperidine | Saturated ester | H₂, Pd/C | nih.gov |
| Ru/TiO₂ | Furfural | Furfurylamine | H₂, NH₃ | acs.org |
Substitution Reactions on the Piperidine Ring
Introducing substituents directly onto the carbon atoms of the piperidine ring is a key strategy for modifying its properties. The direct C-H functionalization of piperidines can be challenging due to the relative inertness of the C-H bonds. However, methods have been developed to achieve site-selective functionalization. For instance, the C3 position of piperidines can be functionalized indirectly through the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. nih.gov Lithiation of N-Boc-3-methylpiperidine with sec-butyllithium (B1581126) followed by trapping with an electrophile can provide a route to 2,5-disubstituted piperidines. whiterose.ac.uk A method for preparing optically active 3-substituted 1-benzylpiperidines involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org
| Reaction | Reagents | Product | Reference |
| Indirect C3-functionalization | 1. Asymmetric cyclopropanation of N-Boc-tetrahydropyridine 2. Reductive ring opening | 3-Substituted piperidine | nih.gov |
| Lithiation-trapping | 1. s-BuLi, TMEDA 2. Electrophile (e.g., CO₂) | 2,5-Disubstituted piperidine | whiterose.ac.uk |
| Ring expansion | 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine, nucleophile | 3-Substituted 1-benzylpiperidine | rsc.org |
Reactivity of the Furan Ring
The furan ring in this compound is a key determinant of its chemical behavior. As a π-excessive five-membered heterocycle, the furan moiety exhibits a reactivity profile distinct from that of benzene (B151609), characterized by a high susceptibility to electrophilic attack, the potential for saturation via hydrogenation, and a propensity to undergo ring-opening reactions under specific conditions. The presence of the 3-(piperidinylmethyl) substituent influences the regioselectivity and rate of these transformations.
Electrophilic Aromatic Substitution on Furan
The furan ring is significantly more reactive than benzene towards electrophilic aromatic substitution (EAS), a consequence of the oxygen heteroatom's ability to stabilize the cationic intermediate (sigma complex) formed during the reaction. pearson.compearson.com This enhanced reactivity allows for substitutions to occur under milder conditions than those required for benzene. pearson.com
In monosubstituted furans, the position of the electrophilic attack is directed by the nature of the existing substituent and the inherent reactivity of the furan ring. Electrophilic substitution on furan preferentially occurs at the C2 (or α) position, which is adjacent to the oxygen atom. pearson.compearson.comquora.com This preference is due to the superior resonance stabilization of the carbocation intermediate formed upon attack at C2, which allows for the delocalization of the positive charge over three resonance structures, including a stable oxonium ion. quora.commatanginicollege.ac.in Attack at the C3 (or β) position results in an intermediate with only two resonance structures and is therefore less favored. quora.com
In 3-(3-Furylmethyl)piperidine, the furan ring is substituted at the C3 position with an alkyl group (the piperidinylmethyl moiety). This alkyl group is electron-donating, further activating the furan ring towards electrophilic attack. For a 3-substituted furan, the primary sites for electrophilic substitution are the C2 and C5 positions, both of which are α to the oxygen and are the most activated positions. matanginicollege.ac.in
Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and sulfonation, though conditions must be carefully controlled to avoid polymerization or ring-opening, which furan is prone to under strong acidic conditions. pharmaguideline.comscribd.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Furans
| Reagent/Reaction | Expected Major Product(s) for 3-(3-Furylmethyl)piperidine | Rationale |
|---|---|---|
| Br₂ in Dioxane, -5°C | 2-Bromo-3-(3-furylmethyl)piperidine and 5-Bromo-3-(3-furylmethyl)piperidine | Attack occurs at the most nucleophilic C2 and C5 positions, stabilized by the oxygen atom. pearson.compharmaguideline.com |
| Acetyl Nitrate (CH₃COONO₂) | 2-Nitro-3-(3-furylmethyl)piperidine and 5-Nitro-3-(3-furylmethyl)piperidine | Mild nitrating agent is required to prevent degradation of the sensitive furan ring. pharmaguideline.comscribd.com |
Hydrogenation of the Furan Moiety
The aromatic furan ring can be reduced to the saturated tetrahydrofuran ring through catalytic hydrogenation. This transformation is a fundamental process in organic synthesis, converting flat, aromatic heterocycles into three-dimensional saturated structures. nih.gov The hydrogenation of furan derivatives typically requires the use of transition metal catalysts and can sometimes involve harsh conditions such as high pressure and temperature. nih.govlookchem.com
For this compound, the selective hydrogenation of the furan ring would yield 3-(tetrahydrofuran-3-ylmethyl)piperidine. This reaction involves the addition of four hydrogen atoms across the two double bonds of the furan ring. A variety of catalysts are effective for this transformation, with palladium, nickel, ruthenium, and rhodium being commonly employed. nih.govlookchem.comresearchgate.net The choice of catalyst and reaction conditions can be crucial to achieve chemoselectivity, ensuring the furan ring is reduced without affecting the piperidine ring, although the piperidine ring is already saturated.
Studies on the hydrogenation of similar furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), demonstrate that catalysts like Ni-Pd bimetallic systems on a silica (B1680970) support can achieve high yields of the corresponding tetrahydrofuran derivatives. lookchem.com For instance, furfural can be hydrogenated to tetrahydrofurfuryl alcohol in high yield. lookchem.com Similarly, ruthenium-based catalysts have shown high activity for the hydrogenation of furan derivatives. uky.edu
Table 2: Catalytic Systems for the Hydrogenation of Furan Derivatives
| Catalyst System | Substrate Example | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ni-Pd/SiO₂ | Furfural | Tetrahydrofurfuryl alcohol | Achieved a high yield of 94%. Showed superior performance to individual metal catalysts. | lookchem.com |
| Raney Ni | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHTF) | Common industrial catalyst for furan ring saturation. | lookchem.com |
| Ru/C | Pyridine (B92270) derivatives | Piperidine derivatives | Demonstrates effective hydrogenation of N-heterocycles, a process analogous to furan hydrogenation. | organic-chemistry.org |
Ring-Opening Reactions of the Furan Ring
The furan ring, despite its aromaticity, can undergo ring-opening reactions under various conditions, particularly oxidative or strongly acidic environments. mdpi.com This reactivity is exploited in the metabolic pathways of many furan-containing xenobiotics and can be utilized in synthetic chemistry to generate acyclic compounds with valuable functionality. rsc.orgnih.gov
Oxidation of the furan ring is a common method to induce cleavage. This process is believed to proceed through a highly reactive electrophilic intermediate, which can be a furan epoxide or a cis-enedione, depending on the substitution pattern of the ring. nih.gov This reactive intermediate is then attacked by a nucleophile (such as water), leading to the formation of a ring-opened product, typically a 1,4-dicarbonyl compound or a derivative thereof. nih.gov For example, the metabolism of the drug Prazosin, which contains a 2-furoyl moiety, results in the formation of a ring-opened carboxylic acid derivative. nih.gov
In the case of 3-(3-Furylmethyl)piperidine, oxidation of the furan ring would be expected to yield a γ-ketoenal or a related dicarbonyl species. The specific structure of the product would depend on the site of initial oxidative attack and the subsequent cleavage pathway. Acid-catalyzed ring-opening is also a known reaction pathway for furans, often leading to the formation of levulinic acid derivatives or polymerization, especially in the presence of water. mdpi.com
Table 3: Conditions and Products of Furan Ring-Opening Reactions
| Reaction Type | Reagents/Conditions | Intermediate | Typical Product(s) | Reference(s) |
|---|---|---|---|---|
| Metabolic Oxidation | Cytochrome P450 enzymes | Furan epoxide or cis-enedione | 1,4-dicarbonyl compounds, γ-ketoenals | nih.gov |
| Chemical Oxidation | Hydrogen peroxide, Sodium hypochlorite | Not specified | Ring-opened products | pharmaguideline.com |
| Acid-Catalyzed Opening | Strong acids (e.g., H₂SO₄), Water | Not specified | Levulinic acid derivatives, polymers | mdpi.com |
| Photoinduced Opening | UV light | Not specified | Substituted cyclopropenes | aip.org |
Spectroscopic and Computational Characterization of 3 3 Furylmethyl Piperidine Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. For 3-(3-Furylmethyl)piperidine (B6328417) Hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity, functional groups, and molecular mass.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Furylmethyl)piperidine Hydrochloride, the protonation of the piperidine (B6355638) nitrogen creates a slightly more complex and informative spectrum compared to its free base.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954), piperidine, and methylene (B1212753) bridge protons. The proton on the nitrogen of the piperidinium (B107235) ion (N-H⁺) would likely appear as a broad signal at a downfield chemical shift, potentially between 9.0 and 11.0 ppm, due to the deshielding effect of the positive charge and hydrogen bonding. The furan protons are anticipated in the aromatic region, with the proton at C2 of the furan ring appearing at the most downfield position (around 7.4 ppm), followed by the C5 proton (around 7.3 ppm) and the C4 proton (around 6.3 ppm). The piperidine ring protons and the methylene bridge protons would appear in the aliphatic region, generally between 1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded within this group.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The furan carbons would resonate in the downfield region, typically between 110 and 145 ppm. The piperidine ring carbons would appear in the aliphatic region, with the carbons adjacent to the protonated nitrogen (C2 and C6) shifted downfield (around 45-55 ppm) compared to the other piperidine carbons (20-30 ppm) due to the inductive effect of the N-H⁺ group. The methylene bridge carbon would likely appear around 30-35 ppm.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal proton-proton coupling networks within the piperidine ring and between the methylene bridge and the piperidine C3 proton. An HSQC spectrum would correlate each proton with its directly attached carbon. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be critical for confirming the connectivity between the furan ring, the methylene bridge, and the piperidine ring.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan C2-H | ~ 7.4 | ~ 143.0 |
| Furan C5-H | ~ 7.3 | ~ 139.0 |
| Furan C4-H | ~ 6.3 | ~ 111.0 |
| Furan C3 | - | ~ 125.0 |
| Methylene (-CH₂-) | ~ 2.5 | ~ 32.0 |
| Piperidine C2, C6 | ~ 3.0 - 3.4 (axial/equatorial) | ~ 50.0 |
| Piperidine C3 | ~ 1.9 | ~ 35.0 |
| Piperidine C4, C5 | ~ 1.6 - 1.8 (axial/equatorial) | ~ 25.0 |
| Piperidine N-H⁺ | ~ 9.0 - 11.0 (broad) | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by features of the piperidinium ion and the furan ring.
The most prominent and characteristic band would be a very broad and strong absorption in the range of 2400-2700 cm⁻¹, which is indicative of the N-H⁺ stretching vibration in an amine hydrochloride salt. The C-H stretching vibrations would appear as sharp peaks; those from the furan ring are expected just above 3100 cm⁻¹, while the aliphatic C-H stretches from the piperidine and methylene groups would be found in the 2850-3000 cm⁻¹ region. Vibrations associated with the furan ring, including C=C stretching and C-O-C asymmetric stretching, are expected in the 1600-1400 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch (Ammonium) | 2400 - 2700 | Strong, Broad |
| C-H Stretch (Furan) | 3100 - 3150 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Furan) | 1500 - 1600 | Medium |
| C-N Stretch (Aliphatic) | 1200 - 1250 | Medium |
| C-O-C Stretch (Furan) | 1000 - 1100 | Strong |
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would primarily show the molecular ion of the free base (as the hydrochloride salt dissociates).
The expected molecular weight of the free base, 3-(3-Furylmethyl)piperidine (C₁₀H₁₅NO), is 165.23 g/mol . Therefore, the ESI mass spectrum in positive ion mode would show a prominent peak at m/z 166.24, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.
Under fragmentation conditions (MS/MS), the most likely bond to break would be the one between the methylene group and the piperidine ring. This would lead to two primary fragmentation pathways:
Formation of the highly stable furfuryl cation (or a tropylium-like isomer) at m/z 81.
Formation of a piperidine-related fragment.
Predicted Mass Spectrometry Fragments for 3-(3-Furylmethyl)piperidine
| m/z Value (Predicted) | Proposed Fragment Identity |
| 166.24 | [M+H]⁺ (Protonated Parent Molecule) |
| 81.03 | [C₅H₅O]⁺ (Furfuryl Cation) |
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those using quantum chemistry, provide deep insights into the molecule's geometry, stability, and electronic properties, which complements experimental data.
Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. A geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be performed to find the most stable three-dimensional conformation of this compound.
The calculations would likely confirm that the piperidine ring adopts a stable chair conformation. The bulky furylmethyl substituent at the C3 position would preferentially occupy the equatorial position to minimize steric hindrance. DFT calculations can also be used to predict vibrational frequencies, which can then be compared with experimental IR data to aid in spectral assignment. Furthermore, analysis of the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital, and LUMO - Lowest Unoccupied Molecular Orbital) would provide information on the molecule's chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is calculated from the DFT results and mapped onto the molecule's electron density surface. The MEP surface is color-coded to indicate different electrostatic potential regions: red indicates electron-rich, negative potential regions (sites for electrophilic attack), while blue indicates electron-poor, positive potential regions (sites for nucleophilic attack).
For this compound, the MEP surface would show a large and intense region of positive potential (deep blue) concentrated around the -NH₂⁺- group of the piperidinium ring. This highlights it as the most significant electrophilic site and the center of positive charge. A region of negative potential (red) would be expected around the oxygen atom of the furan ring, corresponding to its lone pairs of electrons, identifying it as a potential hydrogen bond acceptor site. The MEP analysis is crucial for understanding how the molecule would interact with biological receptors or other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, can accept electrons, thus acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive.
For a molecule like this compound, the FMO analysis would involve computational calculations to determine the energies of the HOMO and LUMO. These calculations, typically performed using Density Functional Theory (DFT), would also provide insights into the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the more electron-rich regions, such as the furan ring or the nitrogen atom of the piperidine ring, while the LUMO would be distributed over the electron-deficient areas. The analysis of these orbitals helps in predicting how the molecule would interact with other chemical species.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds. Techniques such as Density Functional Theory (DFT) are commonly used to calculate parameters for various spectroscopic methods, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
For this compound, computational methods could be employed to predict its vibrational and NMR spectra. The calculation of vibrational frequencies (IR and Raman) would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational models. These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can then be correlated with experimental spectra to confirm the molecular structure.
Although no specific computationally predicted spectroscopic data for this compound has been published, the following table illustrates how such data would typically be presented.
Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR | |
| H (Furan Ring) | δ 7.2-7.4 ppm |
| H (Piperidine Ring) | δ 2.5-3.5 ppm |
| H (Methylene Bridge) | δ 2.8 ppm |
| ¹³C NMR | |
| C (Furan Ring) | δ 110-145 ppm |
| C (Piperidine Ring) | δ 45-55 ppm |
| C (Methylene Bridge) | δ 35 ppm |
| IR Vibrational Frequencies | |
| N-H stretch (Hydrochloride) | ~2400-2700 cm⁻¹ |
| C-H stretch (Aromatic/Aliphatic) | ~2850-3100 cm⁻¹ |
| C=C stretch (Furan) | ~1500-1600 cm⁻¹ |
Note: The values in this table are hypothetical and are intended for illustrative purposes only, as specific computational studies for this compound were not found.
Conformational Analysis using Computational Methods
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. Computational methods are a cornerstone of conformational analysis, allowing for the exploration of the potential energy surface of a molecule to locate its low-energy conformers.
For a flexible molecule like 3-(3-Furylmethyl)piperidine, which contains a rotatable bond between the furan and piperidine rings and a flexible piperidine ring, multiple conformers are possible. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. Furthermore, the orientation of the furylmethyl substituent on the piperidine ring (axial vs. equatorial) leads to different conformers with distinct energy levels.
A computational conformational analysis of this compound would involve systematically rotating the single bonds and exploring the different ring puckering possibilities to find all possible conformers. The geometry of each of these conformers would then be optimized, and their relative energies calculated. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target.
While a detailed conformational analysis for this compound has not been reported in the literature, such studies are common for other piperidine derivatives. These studies generally show that the substituent on the piperidine ring preferentially occupies the equatorial position to minimize steric hindrance.
3 3 Furylmethyl Piperidine Hydrochloride As a Chemical Precursor and Building Block in Organic Synthesis
Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules
While direct literature detailing the use of 3-(3-Furylmethyl)piperidine (B6328417) Hydrochloride in the total synthesis of specific natural products is not extensively documented, the constituent piperidine (B6355638) and furan (B31954) moieties are integral to a multitude of bioactive compounds. Piperidine rings are central to the structure of numerous alkaloids, and their derivatives are crucial intermediates in the synthesis of pharmaceuticals. nih.govmdpi.com The 3-substituted piperidine framework, in particular, is a key feature in several drug candidates, including antipsychotic agents and anticonvulsants. researchgate.net
The furan ring within 3-(3-Furylmethyl)piperidine Hydrochloride also offers a gateway to a variety of molecular transformations. Furans can be converted to other heterocyclic systems or can be functionalized to introduce additional complexity. This dual functionality makes this compound a promising starting material for the synthesis of novel bioactive molecules that combine the structural features of both piperidines and furans.
The synthesis of bioactive molecules often relies on the strategic use of building blocks that can be elaborated into more complex structures. For instance, piperidine-based compounds have been instrumental in the development of treatments for a range of conditions, from neurological disorders to infectious diseases. nih.gov The incorporation of a furylmethyl substituent on the piperidine ring provides a unique point of diversification for the synthesis of new chemical entities with potentially novel biological activities.
Table 1: Examples of Bioactive Molecules Containing Piperidine or Furan Moieties
| Compound Class | Moiety | Example(s) | Therapeutic Area/Application |
|---|---|---|---|
| Alkaloids | Piperidine | Atropine, Morphine | Anticholinergic, Analgesic |
| Antipsychotics | Piperidine | Risperidone, Haloperidol | Schizophrenia, Bipolar disorder |
| Anticonvulsants | Piperidine | Tiagabine | Epilepsy |
| Natural Products | Furan | Furanocoumarins | Photochemotherapy |
Role in Scaffold Diversification for Chemical Library Generation
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to explore new chemical space and intellectual property, is a common strategy. This compound represents an attractive scaffold for such diversification efforts.
The piperidine ring can be functionalized at the nitrogen atom, as well as at various positions on the carbon framework, allowing for the introduction of a wide range of substituents. The furan ring can also undergo a variety of chemical transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions, further expanding the diversity of accessible analogues. This dual reactivity allows for the creation of a large and diverse library of compounds from a single starting material.
Fragment-based drug discovery (FBDD) is another area where scaffolds like 3-(3-Furylmethyl)piperidine are valuable. The combination of the three-dimensional piperidine ring and the planar furan ring provides a unique shape and distribution of functional groups that can be exploited for binding to biological targets. By systematically modifying the scaffold, chemists can generate a library of fragments with varying steric and electronic properties to probe the binding pockets of proteins and enzymes.
Table 2: Potential Reactions for Scaffold Diversification of 3-(3-Furylmethyl)piperidine
| Reaction Type | Reagent/Conditions | Potential Outcome |
|---|---|---|
| N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | Introduction of diverse substituents on the piperidine nitrogen |
| N-Acylation | Acyl chlorides, Anhydrides | Formation of amides with varied functional groups |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Functionalization of the piperidine nitrogen |
| Furan Electrophilic Sub. | Nitrating/Halogenating agents | Introduction of substituents on the furan ring |
| Diels-Alder Reaction | Dienophiles | Formation of new fused ring systems |
Applications in Multi-Step Organic Transformations
The successful execution of multi-step organic syntheses often hinges on the use of robust and versatile building blocks that can be carried through multiple reaction steps without decomposition. This compound, as a stable salt, is well-suited for use in such synthetic sequences. The piperidine nitrogen can be protected with a suitable group, allowing for selective reactions on the furan ring, and then deprotected later in the synthesis to enable further functionalization.
The furan moiety can serve as a masked dicarbonyl compound, which can be revealed through oxidative cleavage. This strategy is commonly employed in the synthesis of complex molecules where a 1,4-dicarbonyl unit is required. Furthermore, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring, which can alter the stereochemistry and conformational properties of the molecule, a feature that is often exploited in the synthesis of natural products and their analogues.
The development of flow chemistry has introduced new paradigms for multi-step synthesis, enabling the telescoping of several reaction steps into a continuous process. The use of well-defined building blocks like this compound is amenable to such technologies, where it can be introduced into a flow reactor and sequentially modified to generate a final product with high efficiency and purity.
Strategic Use in Constructing Diverse Heterocyclic Systems
A key application of this compound as a building block is in the construction of novel and diverse heterocyclic systems. The furan ring, being an electron-rich diene, is a classic participant in Diels-Alder reactions. This reactivity can be harnessed to construct fused and bridged bicyclic systems.
Of particular interest is the potential for intramolecular Diels-Alder (IMDA) reactions. By first functionalizing the piperidine nitrogen with a dienophile-containing side chain, it is possible to set the stage for an IMDA reaction with the furan ring. This would lead to the formation of complex, three-dimensional isoquinuclidine-type structures. The synthesis of isoquinuclidines is of significant interest as this scaffold is found in a number of biologically active alkaloids. nih.govnih.gov
The reaction of the furan ring with dienophiles can lead to the formation of oxabicycloheptene derivatives, which can be further transformed into a variety of other carbo- and heterocyclic systems. For example, the oxygen bridge can be cleaved under various conditions to reveal new functional groups. This strategy provides a powerful tool for accessing a wide range of molecular architectures from a single, readily available starting material. The cyclocondensation of dialkylbenzylcarbinols with 2-cyanofuran has been shown to produce 1-(2-furyl)-3,4-dihydroisoquinolines, which can then undergo Diels-Alder reactions to form complex polycyclic systems. A similar strategy could be envisioned starting from 3-(3-Furylmethyl)piperidine.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Atropine |
| Morphine |
| Risperidone |
| Haloperidol |
| Tiagabine |
| Furanocoumarins |
| Nitrofurantoin |
| 1-(2-furyl)-3,4-dihydroisoquinolines |
| Isoquinuclidine |
| Oxabicycloheptene |
| Tetrahydrofuran |
| Piperidine |
Medicinal Chemistry Research Perspectives on the 3 3 Furylmethyl Piperidine Scaffold
Design Principles for Piperidine-Based Scaffolds in Drug Discovery
The design of piperidine-based scaffolds is a strategic endeavor in drug discovery, leveraging the ring's unique structural and physicochemical properties. As one of the most common heterocycles in commercialized drugs, its derivatives have been successfully employed across numerous therapeutic areas, including as central nervous system (CNS) modulators, antihistamines, analgesics, and anti-cancer agents. researchgate.netarizona.edu
Key design principles for incorporating piperidine (B6355638) scaffolds include:
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and allow for ionic interactions with biological targets. Strategic substitution on the ring can fine-tune properties like lipophilicity (logP), polar surface area (PSA), and metabolic stability. researchgate.net
Three-Dimensional (3D) Diversity: Unlike flat aromatic rings, the saturated piperidine scaffold adopts non-planar chair and boat conformations. nih.gov This inherent three-dimensionality allows for the creation of molecules with more diverse shapes, which can lead to improved binding affinity and selectivity for target proteins by accessing complex binding pockets. nih.govwhiterose.ac.uk Fragment-based drug discovery programs increasingly focus on incorporating such 3D fragments to explore under-represented areas of chemical space. whiterose.ac.uk
Introduction of Chirality: Introducing chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. researchgate.netthieme-connect.com Chiral piperidine scaffolds can provide more precise steric and electronic interactions with chiral biological macromolecules like enzymes and receptors, leading to improved potency and a better pharmacokinetic profile. thieme-connect.comcolab.ws
Vectorial Orientation for Substitution: The piperidine ring offers multiple points for substitution (on the nitrogen atom and various carbon atoms), allowing chemists to orient functional groups in specific vectors. This is crucial for optimizing interactions with target proteins and for linking to other pharmacophoric elements.
By applying these principles, medicinal chemists can utilize the piperidine scaffold to develop drug candidates with optimized potency, selectivity, and drug-like properties. thieme-connect.com
Structure-Activity Relationship (SAR) Studies of 3-(3-Furylmethyl)piperidine (B6328417) Analogues for Target Interaction Analysis
While specific SAR studies for 3-(3-furylmethyl)piperidine are not extensively published, the principles of SAR analysis for related piperidine and furan-containing structures provide a framework for understanding how structural modifications could influence biological activity. SAR studies are essential for optimizing lead compounds into clinical candidates by identifying the key molecular features responsible for target interaction. nih.gov
For analogues of 3-(3-furylmethyl)piperidine, SAR exploration would systematically investigate the following modifications:
Piperidine Ring Substitution:
Position of Substitution: Moving the furylmethyl group to the 2- or 4-position of the piperidine ring would create regioisomers with different spatial arrangements, likely impacting target binding.
Stereochemistry: For substituted piperidines, the relative stereochemistry (cis/trans) of substituents is critical. For example, in a series of 3-methyl-4-(N-phenyl amido)piperidine analgesics, the cis-diastereomer was found to be significantly more potent than the corresponding trans-diastereomer, highlighting the importance of precise 3D orientation for receptor engagement. nih.gov
N-Substitution: The nitrogen atom is a common point for modification. Altering the substituent on the piperidine nitrogen can influence basicity, lipophilicity, and interactions with the target protein. For instance, replacing a benzyl (B1604629) group with other functionalities is a standard strategy to probe for additional binding interactions or to modify pharmacokinetic properties. researchgate.net
Furan (B31954) Ring Modification:
Substitution on the Furan Ring: Adding substituents (e.g., halogens, alkyl, or hydroxyl groups) to the furan ring could modulate electronic properties and create new interaction points (e.g., hydrogen bonds, halogen bonds) with the target. nih.gov
Isomeric Replacement: Replacing the 3-furyl moiety with a 2-furyl moiety would alter the angle and distance between the piperidine and furan rings, which could significantly affect biological activity.
Linker Modification: The methylene (B1212753) (-CH2-) linker connecting the two rings could be extended, rigidified, or replaced with other functional groups (e.g., carbonyl, ether) to alter the conformational flexibility and relative orientation of the piperidine and furan scaffolds.
A hypothetical SAR study could generate data similar to the table below, illustrating how systematic modifications might influence inhibitory activity against a target enzyme.
| Compound | R1 (on Piperidine N) | R2 (on Furan) | Linker | IC₅₀ (nM) |
| Lead Compound | H | H | -CH₂- | 150 |
| Analogue 1 | -CH₃ | H | -CH₂- | 125 |
| Analogue 2 | -Benzyl | H | -CH₂- | 75 |
| Analogue 3 | H | 5-Br | -CH₂- | 90 |
| Analogue 4 | H | H | -(CH₂)₂- | 300 |
| Analogue 5 | H | H | -C=O- | 450 |
This is an interactive data table based on hypothetical data for illustrative purposes.
Such studies are crucial for building a comprehensive understanding of the molecular requirements for potent and selective activity, guiding the rational design of improved analogues. nih.gov
Computational Approaches in Ligand Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of novel ligands. For scaffolds like 3-(3-furylmethyl)piperidine, a variety of computational methods can be employed to predict biological activity, understand protein-ligand interactions, and screen virtual libraries for new hits.
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models help predict the activity of newly designed molecules and provide insights into the structural features that are most important for potency. researchgate.net
For piperidine derivatives, several successful QSAR studies have been reported. For example, a study on furan-pyrazole piperidine derivatives as Akt1 inhibitors developed robust models using 3D and 2D autocorrelation descriptors. nih.govtandfonline.com These models were validated internally and externally, showing good predictive power (e.g., r² values ranging from 0.742 to 0.832). nih.govtandfonline.com The descriptors in the final model often point to the importance of specific steric, electronic, or hydrophobic properties for activity. researchgate.net
Table of QSAR Model Validation Metrics for Piperidine Derivatives
| Model Type | Target | Validation Parameter | Value | Reference |
| GA-MLR | Akt1 | r² | 0.742–0.832 | nih.gov, tandfonline.com |
| GA-MLR | Akt1 | Q² (LOO) | 0.684–0.796 | nih.gov, tandfonline.com |
| CoMFA | ALK | q² | 0.715 | researchgate.net |
| CoMFA | ALK | r² (pred) | 0.744 | researchgate.net |
| CoMSIA | ALK | q² | 0.620 | researchgate.net |
| CoMSIA | ALK | r² (pred) | 0.570 | researchgate.net |
This is an interactive data table summarizing typical validation metrics from published QSAR studies on piperidine analogues.
By developing a QSAR model for a series of 3-(3-furylmethyl)piperidine analogues, researchers could efficiently prioritize the synthesis of compounds predicted to have the highest potency. bohrium.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It provides valuable insights into the binding mode and helps to rationalize observed SAR data. nih.gov Docking studies can visualize key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov
In studies of other piperidine-based ligands, docking has been used to:
Identify crucial salt-bridge interactions between the protonated piperidine nitrogen and acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the binding pocket. nih.gov
Explain the improved potency of certain analogues by visualizing how specific substituents form additional hydrogen bonds or hydrophobic interactions. nih.gov
Understand selectivity by comparing the binding modes of a ligand in the active sites of different but related proteins.
For example, docking studies of piperidine derivatives as HDM2 inhibitors revealed that the compounds bind in three key pockets that are also recognized by the p53 protein, effectively disrupting this protein-protein interaction. nih.gov The analysis showed how specific groups on the piperidine scaffold fit into the Phe19, Trp23, and Leu26 subsites of HDM2. nih.gov Similarly, docking of piperidine derivatives into the active site of the anaplastic lymphoma kinase (ALK) has helped rationalize the importance of steric and electrostatic properties for potent inhibition. researchgate.net
A docking study of 3-(3-furylmethyl)piperidine would aim to identify its binding pose within a target, highlighting which parts of the molecule are critical for affinity and guiding the design of new analogues with enhanced interactions.
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. frontiersin.org These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.
Ligand-based pharmacophore models can be developed from a set of known active molecules, even without a 3D structure of the target protein. mdpi.com The resulting model can then be used as a 3D query to screen large virtual databases of compounds, rapidly identifying novel molecules that possess the required pharmacophoric features and are therefore likely to be active. frontiersin.org
For a novel scaffold like 3-(3-furylmethyl)piperidine, a pharmacophore model could be generated based on its 3D conformation and chemical features. This model might include:
A positive ionizable feature (the piperidine nitrogen).
A hydrogen bond acceptor (the oxygen atom in the furan ring).
An aromatic ring feature (the furan ring).
Hydrophobic features (the aliphatic parts of the piperidine ring).
This pharmacophore could then be used to screen for other compounds that spatially arrange these features in a similar manner, potentially leading to the discovery of new and structurally diverse hits for the same biological target.
Exploration of the 3-(3-Furylmethyl)piperidine Moiety as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.net These scaffolds serve as versatile templates for the design of libraries of compounds directed against various target classes. The piperidine ring itself is widely regarded as a privileged scaffold due to its frequent appearance in drugs with diverse biological activities, including anticancer, analgesic, and antipsychotic agents. nih.gov
The 3-(3-furylmethyl)piperidine moiety combines the well-established privileged piperidine core with a furan ring, which is also a component of many bioactive natural products and synthetic drugs. This combination has the potential to act as a privileged scaffold for several reasons:
Broad Bioactivity: The piperidine framework is a key component in drugs targeting a wide array of receptors and enzymes. researchgate.netnih.gov
Versatile Interaction Profile: The scaffold presents a rich set of potential interaction points for target binding: a basic nitrogen for ionic/hydrogen bonding, a furan oxygen as a hydrogen bond acceptor, an aromatic system for π-stacking, and a flexible 3D aliphatic ring for hydrophobic interactions.
Synthetic Tractability: The piperidine and furan rings are common motifs in organic synthesis, allowing for the accessible creation of diverse libraries of analogues by modifying substitution patterns on both rings and the piperidine nitrogen. nih.gov
By systematically exploring the chemical space around the 3-(3-furylmethyl)piperidine core, it may be possible to develop potent and selective ligands for a variety of biological targets, thereby validating its status as a novel privileged scaffold in medicinal chemistry.
Scaffold Hopping Strategies from Existing Bioactive Compounds
Scaffold hopping is a prominent strategy in medicinal chemistry focused on the discovery of novel, patentable compounds by modifying the core structure (scaffold) of an existing bioactive molecule while retaining its pharmacological activity. This approach is particularly valuable for optimizing pharmacokinetic properties, improving safety profiles, and exploring new chemical space. The 3-(3-furylmethyl)piperidine moiety has emerged as a compelling scaffold in this context, often as a bioisosteric replacement for other aromatic or heteroaromatic systems.
One of the key drivers for employing scaffold hopping is to mitigate metabolic liabilities associated with certain aromatic rings. cambridgemedchemconsulting.com Electron-rich aromatic systems are often susceptible to oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com By replacing such a scaffold with a different heterocyclic system like furan, which possesses a distinct electronic distribution, medicinal chemists can modulate the metabolic stability of a compound. cambridgemedchemconsulting.com The furan ring, within the 3-(3-furylmethyl)piperidine scaffold, can alter the molecule's interaction with metabolic enzymes, potentially leading to a more favorable pharmacokinetic profile. cambridgemedchemconsulting.com
For instance, in the development of neurokinin-3 (NK3) receptor antagonists, extensive scaffold hopping has been employed to optimize lead compounds. nih.gov While a direct hop to a 3-(3-furylmethyl)piperidine scaffold is not explicitly detailed in the provided research, the strategies often involve modifying fused piperidine systems and replacing aromatic components to enhance properties like environmental decomposability without compromising antagonistic activity. nih.gov This highlights the general principle of modifying existing piperidine-containing scaffolds to achieve improved drug-like characteristics.
The exploration of diverse piperidine-based fragments is crucial for fragment-based drug discovery (FBDD). whiterose.ac.uk The synthesis of various regio- and diastereoisomers of substituted piperidines allows for a thorough investigation of the chemical space around this privileged scaffold. whiterose.ac.uk While not a direct example of hopping to the 3-(3-furylmethyl)piperidine scaffold, this foundational work in creating diverse piperidine building blocks is essential for enabling such scaffold hopping strategies in the future. By having a library of well-characterized piperidine cores, medicinal chemists can more readily design and synthesize novel compounds based on existing pharmacophores.
In silico methods are also instrumental in modern scaffold hopping endeavors. clinmedkaz.org Computational tools can predict the biological activities and potential targets of novel chemical entities, including those containing the 3-(3-furylmethyl)piperidine scaffold. clinmedkaz.org By virtually screening libraries of compounds with this scaffold against various biological targets, researchers can prioritize synthetic efforts and increase the efficiency of discovering new bioactive agents. This predictive power allows for a more rational design of scaffold hops, moving beyond simple bioisosteric replacements to more innovative structural modifications.
Future Research Directions and Emerging Avenues for 3 3 Furylmethyl Piperidine Hydrochloride
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes presents a significant opportunity for innovation in the synthesis of 3-(3-Furylmethyl)piperidine (B6328417) Hydrochloride. nih.gov Future research is anticipated to focus on methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.
One promising direction is the exploration of biocatalysis . Nature's catalysts, enzymes, offer high regio- and stereoselectivity under mild reaction conditions. nih.gov The development of chemo-enzymatic approaches, which combine traditional chemical synthesis with biocatalytic steps, could lead to highly efficient and selective syntheses of chiral piperidine (B6355638) derivatives. nih.gov For instance, enzymes like amine oxidases, ene imine reductases, and lipases could be employed for the asymmetric synthesis of the piperidine core. nih.govrsc.org Recent work has demonstrated the use of immobilized Candida antarctica lipase (B570770) B (CALB) for the synthesis of piperidines, offering the advantage of catalyst reusability. rsc.org
Another key area is the use of biomass-derived starting materials . The furan (B31954) ring in 3-(3-Furylmethyl)piperidine Hydrochloride is a well-known derivative of biomass. mdpi.com Research into the conversion of lignocellulosic biomass, which is abundant and renewable, into N-heterocycles is a growing field. nso-journal.orgacs.org A novel approach could involve the hydrogenolysis of bio-renewable tetrahydrofurfurylamine (B43090) to produce the piperidine ring, offering a sustainable alternative to fossil fuel-based syntheses. rsc.org Thermochemical conversion processes (TCP) of nitrogen-rich animal biomass are also being explored to produce N-heterocycles, circumventing traditional, energy-intensive methods like the Haber-Bosch process. researchgate.netspringernature.com
Flow chemistry , or continuous flow processing, offers advantages in terms of safety, scalability, and efficiency. nih.govbohrium.com Anodic methoxylation in a microfluidic electrolysis cell has been shown to be an efficient method for producing piperidine precursors. nih.govresearchgate.net The integration of such flow processes could lead to a more streamlined and scalable synthesis of this compound.
| Sustainable Approach | Potential Application to this compound Synthesis | Key Advantages | Reference |
|---|---|---|---|
| Biocatalysis | Enzymatic resolution or asymmetric synthesis of the piperidine ring. | High stereoselectivity, mild conditions, reduced environmental impact. | nih.govrsc.org |
| Biomass-Derived Feedstocks | Synthesis of the furan moiety from hemicellulose and the piperidine ring from biomass-derived amines. | Use of renewable resources, potential for lower cost. | nso-journal.orgacs.orgrsc.org |
| Flow Chemistry | Continuous and scalable production through electrochemical methods. | Improved safety, efficiency, and scalability. | nih.govbohrium.com |
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the discovery process and deepen the understanding of molecular behavior. For this compound, future research could leverage these tools for designing novel analogs and elucidating reaction mechanisms.
De novo design based on fragment-based QSAR (Quantitative Structure-Activity Relationship) models can be used to create combinatorial libraries of related compounds with predicted activities. researchgate.netbohrium.com By understanding the structural requirements for a desired biological interaction, new derivatives of 3-(3-Furylmethyl)piperidine can be designed and prioritized for synthesis.
Molecular docking and molecular dynamics simulations are invaluable for predicting and analyzing the binding modes of ligands with biological targets, such as proteins and receptors. nih.govrsc.org These techniques can help to understand the key interactions between this compound and its potential biological partners, guiding the design of more potent and selective molecules. nih.gov For instance, simulations can reveal crucial interactions, such as salt bridges and hydrogen bonds, between the piperidine nitrogen and amino acid residues in a binding site. nih.gov
Furthermore, computational studies, including Density Functional Theory (DFT) investigations, can provide deep mechanistic insights into the synthesis of piperidines. acs.orgresearchgate.net By modeling the reaction pathways, researchers can understand the roles of catalysts, intermediates, and transition states, which is crucial for optimizing reaction conditions and developing new catalytic systems. researchgate.net
| Computational Method | Application to this compound | Expected Outcome | Reference |
|---|---|---|---|
| Fragment-Based QSAR | Design of new derivatives with improved properties. | A virtual library of novel compounds with predicted activities. | researchgate.netbohrium.com |
| Molecular Docking & Dynamics | Prediction of binding modes to biological targets. | Understanding of key molecular interactions and guidance for lead optimization. | nih.govrsc.org |
| Density Functional Theory (DFT) | Elucidation of synthetic reaction mechanisms. | Optimization of reaction conditions and catalyst design. | acs.orgresearchgate.net |
Exploration of Novel Reactivity and Catalytic Transformations
The furan and piperidine moieties of this compound are ripe for exploration with novel catalytic methods. Future research will likely focus on developing new ways to synthesize and functionalize this compound.
The catalytic hydrogenation of furan derivatives is a key area of research. mdpi.comacs.org While the furan ring is already present, further transformations could be explored. For example, selective hydrogenation could lead to tetrahydrofurfuryl derivatives, potentially altering the compound's properties. mdpi.com The choice of catalyst, whether noble metals like Rhodium and Palladium or more abundant non-noble metals like Nickel and Copper, can significantly influence the reaction's outcome. rsc.orgmdpi.comnih.gov
For the piperidine portion, C-H activation represents a powerful strategy for late-stage functionalization, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. dntb.gov.ua Additionally, recent advances in the catalytic enantioselective synthesis of 3-substituted piperidines using methods like rhodium-catalyzed asymmetric reductive Heck reactions could be adapted to produce enantiomerically pure forms of 3-(3-Furylmethyl)piperidine. nih.govacs.orgorganic-chemistry.org
The combination of biocatalytic C-H oxidation with radical cross-coupling has recently emerged as a streamlined approach to creating complex 3D piperidine structures, a strategy that could be applied to generate novel analogs of the target compound. news-medical.netmedhealthreview.com
Investigation of Stereochemical Influence on Molecular Interactions
The stereochemistry of the 3-substituted piperidine ring is crucial as it can significantly impact molecular interactions and biological activity. Future research should focus on the stereoselective synthesis of the different isomers of this compound and the evaluation of their individual properties.
Methods for the stereoselective synthesis of 3-substituted piperidines are advancing rapidly. researchgate.net Techniques such as organocatalytic intramolecular aza-Michael reactions and rhodium-catalyzed asymmetric carbometalation provide routes to enantiomerically enriched piperidines. nih.govnih.gov Applying these methods would allow for the synthesis of specific stereoisomers of this compound.
Once isolated, the individual stereoisomers can be studied to understand how the 3D arrangement of the furylmethyl group influences binding to biological targets. The development of molecules with a high proportion of sp³ hybridized carbons is a current trend in medicinal chemistry, as these 3D structures can better interact with complex biological targets. chemistryviews.org Investigating the stereochemical influence will be critical for any future development of this compound in a biological context.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize chemical research by accelerating the pace of discovery. synplechem.com
Automated synthesis platforms can be employed to rapidly generate libraries of compounds based on the 3-(3-Furylmethyl)piperidine scaffold. researchgate.netnih.gov By systematically varying substituents on either the furan or piperidine ring, a diverse set of analogs can be created. nih.gov This approach, often performed on solid supports or in 96-well plates, is highly efficient for exploring the structure-activity relationships within a chemical series. researchgate.netresearchgate.net
Combining automated synthesis with high-throughput screening allows for the rapid evaluation of these compound libraries for desired properties. This integrated workflow accelerates the design-make-test-analyze cycle, enabling a more rapid optimization of lead compounds. nih.gov For this compound, this could involve screening for binding to a particular receptor or for a specific catalytic activity. The use of miniaturized systems, such as lab-on-a-chip devices, can further enhance efficiency by reducing material consumption. dntb.gov.ua
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 3-(3-Furylmethyl)piperidine Hydrochloride in laboratory settings?
- Methodological Guidance :
- PPE : Use NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .
- Storage : Store at 2–8°C in airtight containers to avoid moisture absorption and degradation .
- Spill Management : Isolate contaminated areas, avoid dust generation, and dispose of waste via licensed facilities .
- Emergency Response : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Q. How can researchers synthesize this compound with high purity?
- Methodological Guidance :
- Synthetic Routes : Adapt multi-step organic synthesis strategies, such as reductive amination of 3-furylmethyl ketones with piperidine, followed by HCl salt formation .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt .
- Characterization : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural validation via ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Guidance :
- Purity Analysis : HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (90:10 v/v) at 1.0 mL/min .
- Structural Confirmation : FT-IR for functional group identification (e.g., piperidine N–H stretch at ~3300 cm⁻¹) and ESI-MS for molecular ion detection (expected [M+H]⁺ ~212.1) .
- Stability Testing : Conduct accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks, monitoring via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 3-(3-Furylmethyl)piperidine derivatives?
- Methodological Guidance :
- Dose-Response Studies : Compare EC₅₀ values across in vitro assays (e.g., receptor binding) and in vivo behavioral models (e.g., rat discriminative stimulus tests) to identify potency discrepancies .
- Metabolic Profiling : Use LC-MS/MS to assess hepatic metabolism (e.g., cytochrome P450 isoforms) and correlate metabolite stability with activity .
- Structural Analogs : Synthesize derivatives (e.g., halogenated furans) to explore structure-activity relationships (SAR) and identify critical substituents .
Q. What experimental designs are optimal for evaluating the metabolic stability of this compound?
- Methodological Guidance :
- In Vitro Models : Incubate with liver microsomes (human/rat) at 37°C, quantify parent compound depletion via LC-MS, and calculate intrinsic clearance .
- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma samples at timed intervals, and calculate bioavailability and half-life .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How should researchers address gaps in toxicological data for this compound?
- Methodological Guidance :
- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring lethality, organ damage (histopathology), and neurobehavioral effects .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .
- Environmental Impact : Evaluate biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC₅₀) to inform disposal protocols .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s stability under varying pH conditions be reconciled?
- Methodological Guidance :
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) at 37°C, sample at 0, 24, and 48 hours, and quantify degradation via HPLC .
- Degradation Pathways : Identify hydrolysis products (e.g., free base or furan ring opening) using LC-HRMS and propose mechanistic pathways .
- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels and identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
